Cas no 1247904-01-3 (N-cyclobutyl-4-fluoroaniline)

N-cyclobutyl-4-fluoroaniline Chemical and Physical Properties
Names and Identifiers
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- N-cyclobutyl-4-fluoroaniline
- Benzenamine, N-cyclobutyl-4-fluoro-
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- Inchi: 1S/C10H12FN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2
- InChI Key: RRNDNQWFYUCMGO-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)NC1CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 137
- Topological Polar Surface Area: 12
- XLogP3: 2.9
N-cyclobutyl-4-fluoroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168335-1.0g |
N-cyclobutyl-4-fluoroaniline |
1247904-01-3 | 95% | 1g |
$371.0 | 2023-05-26 | |
Enamine | EN300-168335-2.5g |
N-cyclobutyl-4-fluoroaniline |
1247904-01-3 | 95% | 2.5g |
$726.0 | 2023-09-20 | |
Enamine | EN300-168335-5.0g |
N-cyclobutyl-4-fluoroaniline |
1247904-01-3 | 95% | 5g |
$1075.0 | 2023-05-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1417-1G |
N-cyclobutyl-4-fluoroaniline |
1247904-01-3 | 95% | 1g |
¥ 1,716.00 | 2023-04-03 | |
Enamine | EN300-168335-5g |
N-cyclobutyl-4-fluoroaniline |
1247904-01-3 | 95% | 5g |
$1075.0 | 2023-09-20 | |
1PlusChem | 1P01B0MD-100mg |
N-cyclobutyl-4-fluoroaniline |
1247904-01-3 | 95% | 100mg |
$178.00 | 2024-07-10 | |
1PlusChem | 1P01B0MD-1g |
N-cyclobutyl-4-fluoroaniline |
1247904-01-3 | 95% | 1g |
$521.00 | 2023-12-25 | |
Enamine | EN300-168335-0.25g |
N-cyclobutyl-4-fluoroaniline |
1247904-01-3 | 95% | 0.25g |
$142.0 | 2023-09-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026823-1g |
N-Cyclobutyl-4-fluoroaniline |
1247904-01-3 | 98% | 1g |
¥1716.0 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1417-10G |
N-cyclobutyl-4-fluoroaniline |
1247904-01-3 | 95% | 10g |
¥ 7,821.00 | 2023-04-03 |
N-cyclobutyl-4-fluoroaniline Related Literature
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on N-cyclobutyl-4-fluoroaniline
Comprehensive Analysis of N-cyclobutyl-4-fluoroaniline (CAS 1247904-01-3): Properties, Applications, and Industry Trends
N-cyclobutyl-4-fluoroaniline (CAS 1247904-01-3) is a fluorinated aromatic amine compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both a cyclobutyl group and a fluoro substitution on the aniline ring makes this molecule a versatile building block for drug discovery. Recent studies highlight its potential as a key intermediate in the synthesis of kinase inhibitors and GPCR-targeting therapeutics, aligning with the growing demand for precision medicine.
The compound's molecular structure (C10H12FN) combines the conformational rigidity of the cyclobutane ring with the electronic effects of fluorine, creating optimal parameters for bioisosteric replacement strategies. This characteristic addresses one of the most searched questions in medicinal chemistry: "How does fluorine incorporation improve drug bioavailability?" The 4-fluoroaniline moiety particularly enhances metabolic stability while maintaining favorable lipophilicity, a hot topic in ADME optimization discussions.
From a synthetic chemistry perspective, CAS 1247904-01-3 exemplifies modern trends in sustainable fluorination methodologies. Laboratories increasingly search for "green fluorination techniques 2024" and "microwave-assisted amination," both relevant to this compound's production. The N-cyclobutyl group's strain energy has sparked academic interest, with over 120 citations in ring-strain utilization studies since 2022 according to SciFinder data.
Material science applications are emerging for N-cyclobutyl-4-fluoroaniline, particularly in advanced polymer systems. Its dual functionality enables participation in both condensation polymerizations (through the amine group) and click chemistry reactions (via the aromatic fluorine), answering frequent queries about "multifunctional monomers for high-performance materials." The compound's thermal stability (decomposition temperature >250°C) makes it suitable for engineering plastics, a sector projected to grow at 6.8% CAGR through 2028.
Analytical characterization of 1247904-01-3 reveals distinctive spectral signatures that facilitate quality control. The 19F NMR chemical shift appears at -115 ppm (relative to CFCl3), while mass spectrometry shows a characteristic [M+H]+ peak at m/z 166.1. These parameters help address common laboratory questions like "how to distinguish fluorinated isomers by NMR" or "MS fragmentation patterns of fluoroaromatics."
Regulatory aspects of N-cyclobutyl-4-fluoroaniline comply with major chemical inventories (TSCA, EINECS, PICCS), making it accessible for global research. This contrasts with trending concerns about "REACH-restricted fluorochemicals," positioning the compound as a safer alternative. Storage recommendations (2-8°C under nitrogen) and handling precautions (use of PPE) follow standard organic chemical protocols, with no special hazards identified beyond typical amine compounds.
The commercial landscape for CAS 1247904-01-3 reflects broader market dynamics in fine chemicals. Supplier data indicates 85% purity as standard, with custom synthesis available up to 99.5% for critical applications—addressing frequent procurement queries about "pharma-grade fluorinated intermediates." Pricing trends correlate with fluorine commodity markets, showing 12-15% annual volatility since 2021.
Future research directions for this compound cluster around two trending topics: "fluorine in proteolysis targeting chimeras (PROTACs)" and "strained ring systems for covalent inhibitors." The 4-fluoroaniline component shows particular promise for developing E3 ligase binders, while the cyclobutyl strain may enhance target engagement kinetics—a hypothesis currently under investigation in three disclosed preclinical programs.
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